Azido-PEG2-CH2CO2H
Description
Contextualization within Polyethylene Glycol (PEG)-based Linkers in Chemical Biology
Polyethylene glycol (PEG) linkers are synthetic polymers composed of repeating ethylene (B1197577) oxide units (-CH₂-CH₂-O-). chempep.com They are widely used in biological and medical research due to their favorable properties, including water solubility, biocompatibility, flexibility, and low immunogenicity. chempep.combiochempeg.comthermofisher.com PEG linkers serve as flexible spacers to connect various molecular entities, such as biomolecules, drugs, and functional materials. chempep.com The introduction of functional groups at the ends of PEG chains allows for precise chemical synthesis and conjugation reactions. chempep.combiochempeg.com Azido-PEG2-CH2CO2H belongs to this class of PEG-based linkers, specifically featuring a short PEG chain (PEG2, indicating two ethylene glycol units) and two distinct reactive end groups. This design is particularly useful in chemical biology for modifying or conjugating diverse biomolecules, proteins, nucleic acids, and chemical structures. rsc.org
Significance of Bifunctional Linkers in Bioorthogonal Chemistry
Bifunctional linkers, possessing two different reactive groups, are crucial tools in chemical biology for creating conjugates between two distinct molecules. This compound is a heterobifunctional linker, meaning its two ends have different reactivities. The significance of such linkers is particularly evident in bioorthogonal chemistry. chimia.ch Bioorthogonal reactions are selective chemical transformations that can occur within living systems without interfering with native biological processes. rsc.orgmdpi.comcas.orgacs.org They are designed to be rapid, selective, and to have minimal toxicity under physiological conditions. mdpi.com Bifunctional linkers like this compound enable the site-specific attachment of probes, labels, or other molecules to biomolecules using bioorthogonal reactions. acs.orgresearchgate.netwhiterose.ac.ukworktribe.com This allows researchers to study biological processes, visualize biomolecules, or deliver therapeutic agents with high specificity. chimia.chmdpi.com
Overview of Azide (B81097) and Carboxylic Acid Functionalities in this compound for Research Applications
This compound incorporates two key functional groups: an azide group (-N₃) and a carboxylic acid group (-COOH). broadpharm.combroadpharm.com These functionalities provide orthogonal reactivity, meaning they can be selectively addressed in chemical reactions without significant cross-reactivity under appropriate conditions.
The azide group is a widely used "bioorthogonal handle" in click chemistry. mdpi.comacs.org It participates in highly efficient and selective reactions, notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC). rsc.orgmdpi.comcas.orgacs.orgacs.org These reactions form a stable triazole linkage between the azide and a corresponding alkyne (either terminal or strained). rsc.orgbroadpharm.com The azide group's small size and relative inertness in biological systems make it an excellent choice for labeling or modifying biomolecules in live cells or in vivo. mdpi.comacs.org
The carboxylic acid group is a versatile functional group that can be readily modified or coupled to molecules containing primary amines. broadpharm.combroadpharm.comnih.govresearchgate.netmasterorganicchemistry.comacs.org This reaction typically involves activation of the carboxylic acid using coupling reagents such as EDC or HATU, followed by reaction with an amine to form a stable amide bond. broadpharm.combroadpharm.comnih.gov Carboxylic acids are common functionalities in biomolecules, such as proteins (at the C-terminus and in aspartic and glutamic acid residues) and peptides, making this a valuable handle for conjugation. google.com
The combination of the azide and carboxylic acid functionalities within a single PEG-based linker allows for the creation of complex molecular architectures. For instance, one can attach the azide group to a molecule via click chemistry and then use the carboxylic acid to conjugate the construct to another molecule, or vice versa. This orthogonal reactivity is fundamental to the design of various chemical biology tools, including probes, sensors, and conjugates for targeted delivery or imaging.
No specific numerical data suitable for interactive data tables was found in the search results for this compound research findings.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[2-(2-azidoethoxy)ethoxy]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3O4/c7-9-8-1-2-12-3-4-13-5-6(10)11/h1-5H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCIIYNXOTJRSHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCC(=O)O)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Strategies and Chemical Transformations of Azido Peg2 Ch2co2h
Established Synthetic Routes to Azido-PEG2-CH2CO2H
This compound is synthesized as a PEG derivative incorporating the azide (B81097) and carboxylic acid functional groups fishersci.comuni.lu. While specific detailed synthetic procedures were not extensively detailed in the search results, its commercial availability from various suppliers indicates that established synthetic routes exist for its production. These routes typically involve the functionalization of a PEG2 core structure to introduce the terminal azide and carboxylic acid moieties through standard organic synthesis methodologies.
Derivatization through Carboxylic Acid Functionalization
The terminal carboxylic acid group in this compound is a key reactive handle for conjugation reactions. It readily participates in reactions with molecules containing primary amine groups to form stable amide bonds fishersci.comuni.luwikipedia.orgnih.gov.
Amide Bond Formation with Primary Amines
The formation of amide bonds between the carboxylic acid of this compound and primary amines is a fundamental transformation. This reaction is widely used to conjugate the PEG linker to peptides, proteins, amine-modified oligonucleotides, and other amine-containing biomolecules or synthetic targets. The resulting amide linkage is chemically stable.
Activation Strategies for Carboxylic Acid Coupling (e.g., EDC, DCC, HATU)
Direct reaction between a carboxylic acid and an amine to form an amide bond is often slow and requires high temperatures. Therefore, coupling reagents are commonly employed to activate the carboxylic acid group, facilitating the reaction with the amine under milder conditions. Several activating agents are effective for this purpose with this compound, including EDC, DCC, and HATU fishersci.comuni.luwikipedia.orgnih.govnih.gov.
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide): EDC is a widely used water-soluble carbodiimide (B86325) coupling agent. It reacts with the carboxylic acid to form an active O-acylisourea intermediate, which is then susceptible to nucleophilic attack by the primary amine, forming an amide bond and releasing a soluble urea (B33335) byproduct.
DCC (N,N'-Dicyclohexylcarbodiimide): Similar to EDC, DCC is another carbodiimide coupling agent that activates the carboxylic acid. The byproduct, N,N'-dicyclohexylurea, is typically insoluble and can be removed by filtration. DCC is often used in organic solvents.
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium hexafluorophosphate (B91526) N-oxide): HATU is a uronium-based coupling reagent that is highly effective for amide bond formation, particularly in peptide synthesis. It reacts with the carboxylic acid in the presence of a base to form an activated intermediate, which then reacts with the amine. HATU generally provides fast reaction rates and high yields with minimal racemization in peptide coupling.
These coupling reagents enable efficient and controlled formation of amide bonds, allowing for the successful conjugation of this compound to a variety of amine-containing substrates.
Transformations via Azide Functional Group
The azide functional group in this compound is a highly reactive handle, particularly known for its participation in click chemistry reactions. It can also be transformed into other functional groups, expanding the compound's synthetic utility.
Synthesis of Related Amino-PEG2-CH2CO2H from this compound
The azide group can be readily reduced to a primary amine. This transformation of this compound yields Amino-PEG2-CH2CO2H . The reduction of azides to amines is a well-established chemical reaction that can be achieved through various methods, including catalytic hydrogenation (e.g., using palladium on carbon) or reduction with phosphines (e.g., Staudinger reduction) or other reducing agents. The resulting Amino-PEG2-CH2CO2H compound possesses a terminal amine and a carboxylic acid, offering a different set of reactive handles for further chemical modifications and conjugations.
Mechanistic Investigations of Azido Peg2 Ch2co2h Reactivity
Principles of Click Chemistry with Azido-PEG2-CH2CO2H
The azide (B81097) group in this compound is a highly reactive handle for [3+2] cycloaddition reactions with alkynes, a cornerstone of click chemistry. These reactions are characterized by their high efficiency, specificity, and the formation of a stable triazole linkage chemicalbook.combroadpharm.com. Two primary variants of this cycloaddition are particularly relevant to this compound: the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted alkyne-azide cycloaddition (SPAAC).
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Mechanisms and Regioselectivity
The CuAAC reaction is the most widely used click chemistry method and involves the reaction between an azide and a terminal alkyne catalyzed by copper(I) ions. This compound participates readily in CuAAC with terminal alkynes to form a 1,4-disubstituted 1,2,3-triazole. The mechanism is generally accepted to involve the copper(I) catalyst coordinating to the alkyne, increasing its acidity and allowing deprotonation to form a copper(I) acetylide. This acetylide then reacts with the azide, forming a six-membered copper(I)-coordinated intermediate, which subsequently undergoes reductive elimination to yield the 1,4-disubstituted triazole product and regenerate the copper(I) catalyst. The copper catalyst plays a crucial role in directing the regioselectivity of the cycloaddition, strongly favoring the formation of the 1,4-isomer over the 1,5-isomer that is typically observed in the uncatalyzed thermal reaction.
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) Mechanisms (Copper-Free Click Chemistry)
The SPAAC reaction provides a valuable alternative to CuAAC, particularly for applications in biological systems where copper can be toxic. This method relies on the inherent strain energy of cyclic alkynes to overcome the activation barrier for the cycloaddition reaction with azides, rendering a catalyst unnecessary. This compound can undergo SPAAC with strained cyclooctynes, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN) derivatives chemicalbook.combroadpharm.com. The reaction proceeds via a concerted mechanism, where the strained alkyne reacts directly with the azide to form a stable triazole ring. Unlike CuAAC, SPAAC with unsymmetrical strained alkynes can yield a mixture of positional isomers, although the regioselectivity is often influenced by the specific structure of the strained alkyne. The copper-free nature of SPAAC makes it highly suitable for bioconjugation reactions involving sensitive biomolecules.
Reaction Kinetics and Optimization in Bioconjugation Contexts
The kinetics of click chemistry reactions involving this compound are influenced by several factors, including the concentration of reactants, temperature, solvent system, and the nature of the alkyne partner. In bioconjugation contexts, where reactions are often performed in aqueous buffers at physiological temperatures, optimizing reaction conditions is crucial for achieving efficient and selective labeling or conjugation. The PEG linker in this compound contributes to its water solubility, which is advantageous for reactions in biological media chemicalbook.com.
For CuAAC, the reaction rate is dependent on the copper(I) catalyst concentration and the presence of stabilizing ligands that prevent catalyst oxidation or disproportionation. Optimization typically involves determining the optimal catalyst and ligand concentrations to maximize reaction speed while minimizing potential damage to biomolecules.
For SPAAC, the reaction rate is primarily determined by the reactivity of the strained alkyne. More highly strained alkynes generally react faster with azides. Optimization in SPAAC often focuses on selecting the appropriate strained alkyne partner and ensuring sufficient reaction time for complete conversion. While specific kinetic data for the reaction of this compound with various alkyne partners is not extensively detailed in the provided search results, general principles of click chemistry kinetics apply broadpharm.com. Researchers often evaluate reaction efficiency by monitoring the consumption of reactants or the formation of the triazole product using techniques such as mass spectrometry or chromatography.
Evaluation of Azide Functionality Selectivity and Stability under Diverse Reaction Conditions
A key advantage of the azide functional group in click chemistry, and thus in this compound, is its high selectivity and stability under a wide range of reaction conditions broadpharm.combroadpharm.com. The azide group is largely unreactive towards many functional groups commonly found in biological molecules, such as amines, carboxylic acids, hydroxyls, and thiols, under typical click chemistry conditions. This orthogonality allows for selective labeling or conjugation of azide-modified molecules in complex biological mixtures without significant side reactions.
The azide group in this compound is also remarkably stable under various chemical environments, including different pH values (within a reasonable range for aqueous reactions), temperatures, and the presence of many organic solvents broadpharm.combroadpharm.com. This stability is particularly important in bioconjugation, where maintaining the integrity of sensitive biomolecules is paramount. The azide group can be introduced into molecules and stored for extended periods without significant degradation or loss of reactivity, facilitating the preparation of pre-functionalized building blocks for click chemistry. The carboxylic acid group on this compound provides a separate handle for conjugation, allowing for a two-step functionalization strategy where the azide reaction can be performed selectively, followed by or preceded by modification via the carboxylic acid chemicalbook.combroadpharm.com.
Applications of Azido Peg2 Ch2co2h in Bioconjugation
Conjugation to Proteins and Peptides
Conjugation of Azido-PEG2-CH2CO2H to proteins and peptides is primarily achieved through the reactivity of its terminal functional groups. The carboxylic acid group can form stable amide bonds with primary amine groups present in lysine (B10760008) residues or the N-terminus of proteins and peptides, typically in the presence of coupling reagents like EDC or HATU. The azide (B81097) group is highly reactive in click chemistry reactions, particularly with alkynes (such as in copper-catalyzed azide-alkyne cycloaddition, CuAAC) or with strained alkynes like BCN or DBCO (in strain-promoted alkyne-azide cycloaddition, SPAAC), forming stable triazole linkages. This dual reactivity allows for the incorporation of the this compound linker onto proteins or peptides through one functional group, while the other functional group remains available for further conjugation with alkyne- or amine-containing molecules.
Site-Specific Bioconjugation Strategies
While the carboxylic acid group of this compound typically reacts with multiple lysine residues on a protein, leading to heterogeneous conjugation, site-specific strategies can be employed by incorporating non-natural amino acids containing alkyne functionalities into proteins or peptides during synthesis or expression. The azide group of this compound can then react specifically with these introduced alkyne groups via click chemistry, enabling conjugation at defined sites. The development of site-specific conjugation methodologies is considered promising for creating homogeneous bioconjugates, such as antibody-drug conjugates (ADCs).
Oligonucleotide Conjugation
This compound can be utilized in the conjugation of oligonucleotides. Oligonucleotides can be synthesized with terminal alkyne modifications. The azide group of this compound can then undergo click chemistry with these alkyne-modified oligonucleotides, forming a stable triazole linkage and attaching the PEG2-CH2CO2H moiety to the oligonucleotide. This conjugation can be used to functionalize oligonucleotides for various applications.
Preparation of Bioconjugates for Research and Diagnostics
This compound is a valuable building block for the preparation of a wide range of bioconjugates used in research and diagnostics. Its bifunctional nature allows for the creation of complex molecular architectures. For instance, it can be used to link targeting molecules (via the carboxylic acid or a molecule attached through the azide) to diagnostic probes or therapeutic agents. It is also employed in the synthesis of linkers for antibody-drug conjugates (ADCs) and PROTACs, which are important tools in cancer therapy and targeted protein degradation, respectively. The ability to form stable linkages through both amide bond formation and click chemistry makes it a versatile tool in developing novel bioconjugates.
Biomolecule Labeling and Functionalization in Research
The azide and carboxylic acid functionalities of this compound provide convenient handles for labeling and functionalizing biomolecules in research settings. Through reaction with the carboxylic acid, the molecule can be attached to amine-containing biomolecules. Subsequently, the azide group can be used to introduce various probes, tags (such as fluorescent dyes or biotin), or other functional molecules via click chemistry. This allows for precise functionalization and labeling of biomolecules, which is crucial for studying their interactions, localization, and function within biological systems. The PEG linker helps to improve the solubility of the labeled biomolecule and can reduce non-specific binding.
Applications of Azido Peg2 Ch2co2h in Drug Delivery Systems
Development of PEGylated Therapeutics
PEGylation, the covalent attachment of PEG chains to therapeutic molecules, is a widely used strategy to improve their pharmacokinetic and pharmacodynamic properties. acs.org Azido-PEG2-CH2CO2H can be employed in the synthesis of PEGylated therapeutics by conjugating the PEG linker to the drug molecule or a targeting ligand.
Enhanced Pharmacokinetics and Circulation Time of Conjugates
The attachment of PEG, including PEG2 linkers like this compound, to therapeutic agents can lead to enhanced pharmacokinetics and increased circulation time in the body. acs.org The hydrophilic nature of PEG increases the hydrodynamic volume of the conjugate, which can reduce renal clearance and protect the therapeutic molecule from enzymatic degradation. acs.org This results in a longer half-life in the bloodstream, allowing the drug to reach the target site more effectively. While specific data for this compound conjugates is not extensively detailed in the provided snippets regarding direct pharmacokinetic comparisons, the general principle of PEGylation improving circulation time is well-established. acs.org
Antibody-Drug Conjugates (ADCs) Development
Antibody-Drug Conjugates (ADCs) are a class of highly potent biopharmaceutical drugs designed for targeted cancer therapy. medchemexpress.commedchemexpress.com They consist of a monoclonal antibody conjugated to a cytotoxic drug via a stable linker. medchemexpress.commedchemexpress.com
Role of this compound as an ADC Linker
This compound can serve as a linker in the synthesis of Antibody-Drug Conjugates. medchemexpress.com Linkers in ADCs are crucial for connecting the antibody to the cytotoxic payload and ensuring stability in circulation while allowing for controlled release of the drug at the tumor site. medchemexpress.comfujifilm.com The azide (B81097) group of this compound can be used to attach to an alkyne-functionalized antibody or drug via click chemistry, while the carboxylic acid can be used for conjugation to the other component, depending on the synthesis strategy. broadpharm.com This allows for the creation of stable linkages that are designed to release the cytotoxic payload specifically within the tumor microenvironment or inside target cells. medchemexpress.comfujifilm.com While this compound is mentioned as an ADC linker, other PEG linkers with varying lengths and functional groups are also utilized in ADC development. medchemexpress.commedchemexpress.comglpbio.comglpbio.com
Proteolysis-Targeting Chimeras (PROTACs) Synthesis
Proteolysis-Targeting Chimeras (PROTACs) are small molecules designed to induce the degradation of specific target proteins within cells. medchemexpress.commedchemexpress.com PROTACs typically consist of two ligands, one that binds to the target protein and another that binds to an E3 ubiquitin ligase, connected by a linker. medchemexpress.commedchemexpress.com
Integration of this compound into PROTAC Linker Design
This compound can be integrated into the design of PROTAC linkers. medchemexpress.comchemicalbook.com The linker in a PROTAC plays a critical role in orienting the target protein and the E3 ligase to facilitate ubiquitination and subsequent proteasomal degradation of the target protein. medchemexpress.commedchemexpress.com The PEG-based nature of this compound provides solubility and flexibility to the linker. The azide and carboxylic acid functionalities allow for the modular synthesis of PROTACs by enabling the attachment of the target protein binder and the E3 ligase ligand through orthogonal click chemistry and amide bond formation reactions, respectively. broadpharm.commedchemexpress.com This allows for the creation of diverse PROTAC libraries for screening and optimization.
Nanoparticle Functionalization for Targeted Drug Delivery
Nanoparticles are increasingly being explored as carriers for targeted drug delivery, offering advantages such as improved solubility of hydrophobic drugs, protection from degradation, and the ability to target specific cells or tissues. researchgate.net Surface functionalization of nanoparticles is crucial for achieving targeted delivery and enhancing their biocompatibility. researchgate.net
This compound can be used to functionalize the surface of nanoparticles. The PEG portion of the molecule can improve the solubility and biocompatibility of the nanoparticles, reducing non-specific uptake by the reticuloendothelial system and prolonging their circulation time. myskinrecipes.comcd-bioparticles.net The azide or carboxylic acid group can be used to attach targeting ligands, such as antibodies, peptides, or small molecules, to the nanoparticle surface. broadpharm.com This allows the nanoparticles to selectively bind to receptors on the surface of target cells, facilitating targeted drug delivery and improving therapeutic efficacy. researchgate.net For instance, a study mentioned the use of an Amino-PEG4-(CH2)3CO2H analog to functionalize liposomes for targeted doxorubicin (B1662922) delivery, resulting in increased tumor accumulation. While this example uses a related PEG linker, it illustrates the principle of using such linkers for nanoparticle functionalization in targeted drug delivery.
Surface Coating of Nanocarriers
This compound is explored for the surface modification and coating of nanocarriers, a strategy aimed at enhancing their performance in drug delivery systems axispharm.combroadpharm.com. Surface coating with PEG derivatives, known as PEGylation, is a common technique used to improve the biocompatibility, increase the circulation half-life, and reduce the immunogenicity of nanoparticles axispharm.com. By attaching this compound to the surface of nanocarriers, researchers can leverage its properties to modify the carrier's interaction with the biological environment.
The carboxylic acid group of this compound can be used to conjugate the molecule to amine-functionalized nanocarrier surfaces via stable amide bonds broadpharm.com. Alternatively, if the nanocarrier surface presents carboxylic acid groups, the amine group of a modified this compound (e.g., amino-PEG2-CH2CO2H) could be used, or the carboxylic acid of this compound could be coupled to hydroxyl groups after activation. Once the this compound is anchored onto the nanocarrier surface, the terminal azide group becomes available for further conjugation using click chemistry axispharm.combroadpharm.com. This allows for the attachment of various functional molecules, such as targeting ligands for specific cell or tissue accumulation, or other therapeutic agents, in a controlled and efficient manner axispharm.com.
The PEG chain itself contributes to creating a hydrated layer around the nanocarrier, which helps to reduce opsonization and subsequent uptake by the reticuloendothelial system (RES), thereby prolonging circulation time in the bloodstream axispharm.com. The ability to subsequently attach other molecules via the azide handle provides a modular approach to designing multifunctional nanocarriers with tailored surface properties for improved drug delivery efficacy and specificity. While specific detailed research findings and data tables solely focused on this compound's impact on nanocarrier surface properties or performance were not extensively detailed in the provided search results, its chemical structure and reactivity profile position it as a valuable linker for creating PEGylated and further functionalized nanocarrier surfaces.
Exploration in Theranostics and Imaging Probes
This compound is explored in the development of theranostic agents and imaging probes due to its utility as a versatile linker for conjugating diagnostic or imaging moieties broadpharm.commyskinrecipes.com. Theranostics represents an emerging field that combines therapeutic and diagnostic capabilities within a single platform, allowing for simultaneous diagnosis, drug delivery, and monitoring of therapeutic response. Imaging probes are crucial components of theranostic systems, enabling visualization and tracking within biological systems.
The bifunctional nature of this compound makes it suitable for incorporating imaging agents into complex molecular constructs or onto the surface of nanoparticles used for theranostics. The carboxylic acid group can be used to attach the linker to a targeting vector, a therapeutic molecule, or a nanocarrier backbone broadpharm.com. Subsequently, an imaging probe functionalized with an alkyne group can be conjugated to the azide terminus of this compound via highly efficient click chemistry axispharm.combroadpharm.com. This approach allows for the precise and stable attachment of fluorescent dyes, radioactive isotopes, or other contrast agents used in various imaging modalities broadpharm.com.
For instance, in the development of imaging probes, this compound can serve as a flexible linker between a targeting ligand (e.g., an antibody fragment or peptide that binds to specific receptors on target cells) and a fluorescent reporter molecule broadpharm.com. This allows the imaging probe to accumulate at the site of interest and become detectable through fluorescence imaging. The PEG linker provides solubility and can help to distance the imaging agent from the targeting moiety, potentially reducing steric hindrance and improving binding efficiency. Research has indicated the use of this compound in studies involving subcellular imaging, highlighting its role in constructing probes for visualizing biological components broadpharm.com. This demonstrates its potential in creating sophisticated tools for both diagnostic imaging and as part of integrated theranostic systems.
Applications of Azido Peg2 Ch2co2h in Materials Science and Surface Engineering
Surface Functionalization for Improved Biocompatibility and Reduced Fouling
Surface functionalization is a key area where Azido-PEG2-CH2CO2H finds application. By attaching this molecule to a material surface, researchers can introduce azide (B81097) or carboxylic acid functionalities that serve as anchor points for further modification. The PEG component is known to improve biocompatibility and reduce non-specific protein adsorption, thereby minimizing fouling on material surfaces axispharm.com. This is particularly relevant for biomaterials and medical devices where interaction with biological environments is critical. While specific examples detailing the use of this compound solely for improving biocompatibility and reducing fouling were not extensively detailed in the search results, the general properties of PEGylation via azide click chemistry, which this molecule facilitates, are widely applied for these purposes axispharm.com. The ability to create stable linkages via click chemistry allows for precise and efficient grafting of PEG chains onto surfaces, leading to improved resistance to biofouling.
Hydrogel Formation and Cross-linking using this compound
This compound can be employed in the formation and cross-linking of hydrogels. Hydrogels are cross-linked polymeric networks that can absorb large amounts of water, making them suitable for various biomedical and materials science applications. The azide and carboxylic acid functionalities on this compound can participate in cross-linking reactions to form hydrogel networks or to modify existing hydrogel structures. For example, the azide group can react with multi-functionalized alkynes or cyclooctynes to form cross-links via click chemistry. Similarly, the carboxylic acid can be used to form amide cross-links with amine-functionalized polymers. The incorporation of PEG linkers in hydrogels can influence their mechanical properties, swelling behavior, and biocompatibility. Studies have demonstrated the use of bioorthogonal click chemistry for tunable cross-linking and adhesion of gelatin hydrogels, where azide-PEG linkers, including potentially structures like this compound, play a role in forming stable cross-links broadpharm.com. Injectable shear-thinning hydrogels that promote cell survival have also been developed using PEG-based cross-linkers, highlighting the utility of such molecules in creating advanced hydrogel systems broadpharm.com.
Fabrication of Enzyme-Responsive Hydrogels
A specific application within hydrogel technology is the fabrication of enzyme-responsive hydrogels. While the search results did not directly detail the use of this compound for this specific purpose, PEG-based linkers and click chemistry are general strategies used in creating such smart materials. Enzyme-responsive hydrogels are designed to degrade or change properties in the presence of specific enzymes. This can be achieved by incorporating enzyme-cleavable sequences within the hydrogel cross-links or pendant chains. This compound could potentially be used to attach enzyme-cleavable linkers or enzyme-sensitive moieties to the hydrogel network via its azide or carboxylic acid groups. Upon enzymatic activity, the cleavable linkers are broken, leading to hydrogel degradation or a change in swelling. The SNAP-tag technology, which utilizes an azide-based substrate in a chemo-enzymatic approach, demonstrates the principle of using azide chemistry in conjunction with enzymes for specific modifications, a concept potentially applicable to creating enzyme-responsive hydrogels using azide-functionalized linkers broadpharm.com.
Integration into Polymeric Architectures and Nanomaterials
This compound can be integrated into various polymeric architectures and nanomaterials to impart new functionalities or modify their properties. Its click chemistry compatibility allows for efficient conjugation to polymers or nanoparticles functionalized with alkynes, BCN, or DBCO groups chemicalbook.comaxispharm.com. This integration can serve multiple purposes, such as enhancing the solubility of hydrophobic polymers or nanoparticles, providing sites for attaching targeting ligands or imaging agents, or modifying the surface properties of nanomaterials for improved dispersion or reduced aggregation. Examples from the literature, while not always explicitly naming this compound, show the use of azide-PEG linkers in the post-functionalization of noncationic RNA-polymer complexes for RNA delivery and the development of tumor-targeting gold nanoparticles broadpharm.com. Quantification of azides on the surface of nanoparticles is also a relevant area, indicating the use of azide-functionalized molecules like this compound in nanomaterial synthesis and characterization for precise bioconjugation broadpharm.com. The ability to precisely control the attachment of this molecule to polymeric and nanoscale systems is crucial for developing advanced materials with tailored performance in areas like drug delivery, diagnostics, and bioimaging.
Advanced Research and Future Directions
Advancements in Bioorthogonal Chemistry Utilizing Azido-PEG2-CH2CO2H
Bioorthogonal chemistry involves chemical reactions that can occur within living systems without interfering with native biochemical processes. The azide (B81097) group on this compound is a cornerstone of many bioorthogonal reactions, most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC). broadpharm.comchemicalbook.combroadpharm.com
CuAAC, while highly efficient, requires a copper catalyst, which can be toxic to cells. broadpharm.com SPAAC, on the other hand, is a copper-free click chemistry method that utilizes strained cyclooctynes (like DBCO or BCN) to react with azides, making it particularly valuable for in vivo and live-cell applications. broadpharm.comchemicalbook.combroadpharm.com this compound serves as a readily available azide-functionalized building block for conjugating molecules to alkyne- or cyclooctyne-modified biomolecules or materials using these click chemistry approaches. broadpharm.comchemicalbook.combroadpharm.com This enables site-specific labeling, modification, and conjugation in complex biological environments.
Novel Conjugation Methodologies and Bifunctional Linker Design
The design of bifunctional linkers is critical for creating conjugates with specific properties and functionalities. This compound exemplifies a simple yet effective bifunctional linker design, providing orthogonal reactivity at its termini. broadpharm.com The azide allows for highly selective reaction with alkynes or cyclooctynes, while the carboxylic acid can be coupled to amines via amide bond formation, often using activating agents like EDC or HATU. broadpharm.com
This orthogonality allows for step-wise conjugation of two different molecules to the linker, enabling the construction of diverse bioconjugates. Research in this area focuses on optimizing the PEG linker length and exploring different reactive groups to tailor the linker's properties for specific applications. While this compound features a short PEG2 spacer, longer PEG chains are also utilized to potentially improve solubility, reduce immunogenicity, and alter pharmacokinetic profiles of the resulting conjugates. creativepegworks.com The development of cleavable linkers, including those incorporating disulfide bonds or enzyme-sensitive sequences, is another area of advancement, allowing for controlled release of conjugated molecules. broadpharm.comacs.org
Emerging Applications in Chemical Biology and Medicinal Chemistry
This compound is increasingly being utilized in emerging areas of chemical biology and medicinal chemistry. Its ability to facilitate precise conjugation makes it valuable for creating probes, modifying biomolecules, and assembling complex drug delivery systems. myskinrecipes.com
One significant application is in the synthesis of Proteolysis-Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit target proteins to E3 ubiquitin ligases, leading to their degradation. chemicalbook.commedchemexpress.com this compound can serve as a linker component in PROTAC synthesis, connecting a ligand for the target protein to a ligand for the E3 ligase. chemicalbook.commedchemexpress.com The azide group can be used to attach one component via click chemistry, while the carboxylic acid can be used to attach the other component via amide coupling. broadpharm.comchemicalbook.commedchemexpress.com
In medicinal chemistry, PEGylated conjugates, including those incorporating linkers like this compound, are explored to improve the pharmacological properties of therapeutic agents. creativepegworks.com PEGylation can enhance drug solubility, extend circulation half-life, reduce immunogenicity, and improve targeted delivery. creativepegworks.com this compound provides a means to introduce these beneficial PEG properties into conjugates through controlled click chemistry or amide coupling reactions. broadpharm.comchemicalbook.com
Challenges and Opportunities in PEGylated Conjugate Research
Despite the advantages offered by PEGylation and linkers like this compound, challenges remain in the research and development of PEGylated conjugates. Characterization of heterogeneous mixtures of PEGylated proteins can be challenging. creativepegworks.comacs.orgresearchgate.net Determining the exact site and degree of PEGylation is crucial for ensuring consistent product quality and efficacy. acs.orgresearchgate.net While this compound allows for site-specific conjugation via the azide group when paired with a specifically modified alkyne or cyclooctyne, random conjugation through the carboxylic acid to lysine (B10760008) residues on proteins can lead to heterogeneous mixtures. broadpharm.commdpi.com
Opportunities lie in developing more sophisticated analytical techniques for characterizing PEGylated species and in designing linkers and conjugation strategies that favor site-specific modification. acs.orgresearchgate.net The use of cleavable linkers that can be removed to simplify analysis of the conjugated molecule is one approach being explored. acs.org Furthermore, optimizing PEG chain length and architecture to balance desired pharmacokinetic improvements with potential issues like accelerated blood clearance and immunogenicity remains an active area of research. creativepegworks.commdpi.com
Potential for High-Throughput Screening and Combinatorial Library Generation in Discovery Research
The efficient and selective reactivity of this compound makes it a valuable tool for high-throughput screening (HTS) and the generation of combinatorial libraries in discovery research. axispharm.comstratech.co.uk The click chemistry reaction involving the azide group is known for its speed, efficiency, and tolerance to various functional groups and reaction conditions, making it well-suited for automated synthesis and screening platforms. broadpharm.comaxispharm.com
By incorporating this compound or its derivatives into synthesis schemes, researchers can rapidly generate libraries of diverse conjugates by coupling the azide or carboxylic acid handle to a variety of molecules (e.g., peptides, small molecules, imaging agents) in a modular fashion. broadpharm.comchemicalbook.comaxispharm.com This allows for the efficient exploration of chemical space to identify compounds with desired biological activities. The PEG linker also contributes to the solubility of potential drug candidates, which can be beneficial for HTS in aqueous media. The ability to perform these conjugations reliably on a small scale is advantageous for creating large combinatorial libraries for screening against various biological targets.
Q & A
Q. What are the key structural and functional features of Azido-PEG2-CH2CO2H that make it suitable for bioconjugation applications?
this compound consists of three critical components:
- Azide group (-N₃): Enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted click chemistry with alkyne/DBCO-functionalized molecules .
- PEG2 spacer: Enhances solubility, reduces steric hindrance, and improves biocompatibility for conjugation with biomolecules .
- Carboxylic acid (-COOH): Facilitates covalent coupling to amine-containing molecules (e.g., proteins, peptides) via carbodiimide-mediated reactions (e.g., EDC/NHS chemistry) . Methodological Tip: For optimal conjugation, pre-activate the carboxylic acid with NHS ester (e.g., using EDC/sulfo-NHS) to enhance reaction efficiency with primary amines .
Q. What safety protocols are essential when handling this compound in laboratory settings?
Based on safety data sheets (SDS) for related azido-PEG compounds:
- Personal Protective Equipment (PPE): Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact. Use a respirator if aerosolization occurs .
- Ventilation: Work in a fume hood to prevent inhalation of dust or vapors .
- Storage: Store at 2–8°C in airtight, light-sensitive containers to prevent degradation .
- Spill Management: Absorb spills with inert material (e.g., vermiculite) and dispose as hazardous waste .
Q. How can researchers confirm the purity and structural integrity of this compound?
Use a combination of analytical techniques:
- Nuclear Magnetic Resonance (NMR): Validate the presence of azide (δ ~3.3 ppm for PEG protons) and carboxylic acid protons .
- Mass Spectrometry (MS): Confirm molecular weight (theoretical MW: 189.17 g/mol) .
- HPLC: Assess purity (>95% recommended for bioconjugation) using a C18 column with acetonitrile/water gradients . Note: Discrepancies between NMR and MS data may indicate impurities; cross-validate with FT-IR to confirm functional groups .
Advanced Research Questions
Q. How can researchers optimize reaction yields when using this compound in copper-catalyzed click chemistry?
Key parameters to test:
- Catalyst System: Use CuSO₄/sodium ascorbate at a 1:5 molar ratio to minimize copper-induced oxidation of PEG .
- Solvent: Aqueous buffers (pH 6–7) or DMF/water mixtures improve solubility of both azide and alkyne components .
- Temperature: Room temperature (20–25°C) for 12–24 hours balances reaction efficiency and PEG stability .
- Purification: Remove unreacted reagents via dialysis (MWCO 1–3 kDa) or size-exclusion chromatography . Troubleshooting: Low yields may result from PEG hydrolysis; ensure anhydrous conditions or use stabilized PEG derivatives .
Q. What experimental strategies resolve contradictions in data when characterizing this compound-protein conjugates?
Common challenges and solutions:
- Discrepant Molecular Weight (MS vs. SDS-PAGE): MS may show exact mass, while SDS-PAGE estimates apparent MW due to PEG’s hydrodynamic radius. Use MALDI-TOF MS for accurate validation .
- Variable Bioconjugation Efficiency: Quantify free amines (e.g., TNBS assay) pre-/post-conjugation to assess coupling efficiency. Optimize reaction pH (6.5–7.5) and molar ratios (5–10:1 linker-to-protein) .
- Unexpected Aggregation: PEG spacers may induce protein clustering. Analyze via dynamic light scattering (DLS) and test buffer additives (e.g., 0.1% Tween-20) .
Q. How can this compound be integrated into PROTAC design for targeted protein degradation?
Methodological workflow:
- Linker Design: Use PEG2 to connect an E3 ligase ligand (e.g., thalidomide) and a target protein binder (e.g., kinase inhibitor). The carboxylic acid enables covalent attachment via NHS chemistry .
- Validation:
- Cellular Uptake: Test PROTAC permeability using fluorescent tags (e.g., FITC-labeled PEG) .
- Degradation Assays: Monitor target protein levels via western blotting after 24–48 hours of treatment .
3. Optimization: Adjust PEG length (e.g., PEG2 vs. PEG4) to balance solubility and proteasome engagement .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
